5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
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Overview
Description
TEI-9063 is a stable and highly specific prostacyclin analogue for the prostacyclin receptor in mastocytoma P-815 cells.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Analogues of 5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid have been synthesized for various purposes, including as constituent amino acids in toxins and antibiotics. For example, L-forms of 2-amino-5-arylpentanoic acids have been synthesized as constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Derivation from Other Compounds : Some studies have focused on deriving this compound from other substances. For instance, 2-amino-5-hydroxy-2-methylpentanoic acid was prepared from 5-hydroxy-2-pentanone as part of a synthesis process (Maehr & Leach, 1978).
Role in Biosynthesis : This compound may play a role in biosynthesis pathways. An example includes the synthesis of cyclopropene and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis, where related compounds were synthesized (Hartmann et al., 1994).
Biological and Pharmacological Studies
Isolation from Natural Sources : Some studies have isolated similar compounds from natural sources, indicating a potential biological role. For instance, a diastereomeric mixture of a similar compound was isolated from the soft coral Sinularia arborea (Chen, Dai, Hwang, & Sung, 2014).
Potential in Drug Synthesis : Research has explored the synthesis of compounds with structural similarities for potential use in drug development. An example is the synthesis of amino acids present in antibiotics, such as pyridomycin (Kinoshita & Mariyama, 1975).
Methodological Advances in Chemistry
Advancements in Synthetic Methods : There have been developments in synthetic methods for producing compounds with structural similarities. For example, novel methods for synthesizing functional diacids have been explored (Zhang Zhi-qin, 2004).
Spectroscopic Studies : Spectroscopic studies, such as mass spectra analysis, have been conducted on similar compounds to understand their chemical properties better (Urbach, Stark, & Nobuhara, 1972).
Properties
CAS No. |
106413-54-1 |
---|---|
Molecular Formula |
C23H38O4 |
Molecular Weight |
378.55 |
IUPAC Name |
5-[5-hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C23H38O4/c1-3-4-7-16(2)12-19(24)10-11-20-21-14-17(8-5-6-9-23(26)27)13-18(21)15-22(20)25/h10-11,13,16,18-22,24-25H,3-9,12,14-15H2,1-2H3,(H,26,27) |
InChI Key |
BPNIWRLPDMCZPC-ASUUCAAFSA-N |
SMILES |
CCCCC(C)CC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TEI-9063; TEI 9063; TEI9063. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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